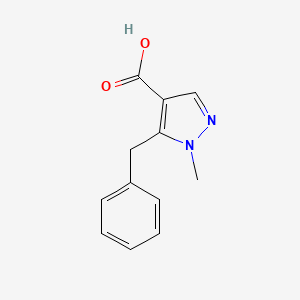

5-amino-N-methyl-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-amino-N-methyl-1H-indole-2-carboxamide” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It’s a marine-derived natural product found in Neosartorya pseudofischeri .

Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The molecular structure of “5-amino-N-methyl-1H-indole-2-carboxamide” is represented by the Inchi Code: 1S/C9H9N3O/c10-6-1-2-7-5 (3-6)4-8 (12-7)9 (11)13/h1-4,12H,10H2, (H2,11,13) . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical form of “5-amino-N-methyl-1H-indole-2-carboxamide” is a powder . It has a molecular weight of 175.19 . The storage temperature is at room temperature .Wirkmechanismus

Safety and Hazards

The safety information for “5-amino-N-methyl-1H-indole-2-carboxamide” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340, P305 + P351 + P338, P312, P330, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-N-methyl-1H-indole-2-carboxamide involves the reaction of N-methylanthranilic acid with thionyl chloride to form N-methylanthraniloyl chloride, which is then reacted with indole-2-carboxamide to form the desired product.", "Starting Materials": [ "N-methylanthranilic acid", "thionyl chloride", "indole-2-carboxamide" ], "Reaction": [ "N-methylanthranilic acid is reacted with thionyl chloride to form N-methylanthraniloyl chloride.", "N-methylanthraniloyl chloride is then reacted with indole-2-carboxamide in the presence of a base such as triethylamine to form 5-amino-N-methyl-1H-indole-2-carboxamide.", "The reaction mixture is then purified using techniques such as column chromatography to obtain the pure product." ] } | |

CAS-Nummer |

1341052-34-3 |

Produktname |

5-amino-N-methyl-1H-indole-2-carboxamide |

Molekularformel |

C10H11N3O |

Molekulargewicht |

189.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)